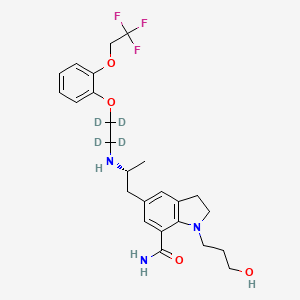

Silodosin-d4

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Silodosin-d4 is intended for use as an internal standard for the quantification of silodosin by GC- or LC-MS. Silodosin is an α1A-adrenergic receptor (α1A-AR) antagonist (Ki = 0.036 nM). It is 583- and 56-fold selective for α1A- over α1B- and α1D-ARs, respectively. Silodosin inhibits phenylephrine-induced contraction of isolated rabbit prostate (pA2 = 10.05) more potently than rabbit or rat aorta (pA2s = 9.36 and 8.13, respectively). It inhibits norepinephrine-induced contraction of isolated human prostate tissue when used at concentrations ranging from 0.3 to 10 nM. Silodosin (0.01-1,000 µg/kg) inhibits phenylephrine-induced increases in intraurethral pressure in rats. Formulations containing silodosin have been used in the treatment of benign prostatic hyperplasia.

This compound is an isotopic labelled form of Silodosin. Silodosin is an α1a-Adrenoceptor antagonist. It is used in treatment of benign prostatic hypertophy.

Mécanisme D'action

Target of Action

Silodosin-d4, like its parent compound Silodosin, is a selective antagonist of alpha (α)-1 adrenergic receptors . It binds to the α 1A subtype with the highest affinity . These α1-adrenergic receptors regulate smooth muscle tone in the bladder neck, prostate, and prostatic urethra . The α 1A subtype accounts for approximately 75% of α1-adrenoceptors in the prostate .

Mode of Action

this compound works by binding to α 1A -adrenoceptors with high affinity . This binding leads to the relaxation of the lower urinary tract, thereby improving urinary symptoms and alleviating bladder outlet obstruction .

Biochemical Pathways

It is believed to involve several pathways, including inflammation, apoptosis, and cellular proliferation . Most drug therapies, including this compound, aim to alleviate symptoms of benign prostatic hyperplasia .

Pharmacokinetics

this compound is expected to have similar ADME properties to Silodosin. Silodosin has a bioavailability of 32% . It is metabolized in the liver through glucuronidation mediated by UGT2B7, with minor involvement of CYP3A4 . The elimination half-life is approximately 13±8 hours , and it is excreted 33.5% through the kidneys and 54.9% through fecal matter .

Result of Action

The molecular and cellular effects of this compound’s action include smooth muscle relaxation in bladder and prostate tissues, increased bladder blood flow in conditions of chronic bladder ischemia, and regulation of the activity of transcriptional factors responsible for stromal growth and prostate hyperplasia .

Action Environment

The efficacy and stability of this compound can be influenced by environmental factors such as the presence of other drugs. For instance, combining Silodosin with strong inhibitors of the liver enzyme CYP3A4, such as ketoconazole, significantly increases its concentrations in the blood plasma . This interaction can potentially enhance the therapeutic effect of this compound, but it may also increase the risk of adverse effects.

Analyse Biochimique

Biochemical Properties

Silodosin-d4, like its parent compound Silodosin, is a selective antagonist of alpha (α)-1 adrenergic receptors . It binds to the α 1A subtype with the highest affinity . α1-adrenergic receptors regulate smooth muscle tone in the bladder neck, prostate, and prostatic urethra .

Cellular Effects

This compound is expected to have similar cellular effects as Silodosin. It acts by binding to α 1A -adrenoceptors with high affinity and relaxing the lower urinary tract, thereby improving urinary symptoms and alleviating bladder outlet obstruction .

Molecular Mechanism

The molecular mechanism of this compound is likely similar to that of Silodosin. Silodosin binds to the α 1A subtype of alpha-1 adrenergic receptors with high affinity . This binding leads to relaxation of smooth muscle in the bladder neck, prostate, and prostatic urethra, improving urinary symptoms .

Temporal Effects in Laboratory Settings

Silodosin has been shown to have long-term efficacy and safety in the treatment of patients with lower urinary tract symptoms secondary to benign prostatic hyperplasia .

Metabolic Pathways

Silodosin undergoes extensive metabolism through glucuronidation, alcohol and aldehyde dehydrogenase, and cytochrome P450 3A4 (CYP3A4) pathways . The major metabolite of Silodosin is Silodosin β-D-glucuronide .

Transport and Distribution

Silodosin is approximately 97% protein-bound and has an apparent volume of distribution of 49.5 L . It is reasonable to expect that this compound would have similar transport and distribution characteristics.

Subcellular Localization

Given its mechanism of action, it is likely to be localized in areas rich in α 1A -adrenoceptors, such as the bladder neck, prostate, and prostatic urethra .

Activité Biologique

Silodosin-d4 is a deuterated form of silodosin, an alpha-1 adrenergic receptor antagonist primarily used for treating symptoms associated with benign prostatic hyperplasia (BPH). Understanding the biological activity of this compound involves examining its pharmacodynamics, pharmacokinetics, and clinical efficacy compared to its non-deuterated counterpart.

This compound exhibits a high selectivity for the α1A-adrenergic receptors, which are predominantly found in the prostate and bladder neck. This selectivity facilitates smooth muscle relaxation, leading to improved urinary flow and reduced symptoms of BPH. The compound's mechanism includes:

- Receptor Binding : this compound binds to α1A receptors with a significantly higher affinity than α1B and α1D receptors, which minimizes cardiovascular side effects common with other alpha-blockers .

- Pharmacological Effects : By blocking these receptors, this compound alleviates urinary obstruction by relaxing prostatic and urethral smooth muscle .

2. Pharmacokinetics

The pharmacokinetic profile of this compound is critical for understanding its efficacy and safety:

- Bioavailability : The absolute bioavailability of silodosin is approximately 32%, with peak plasma concentrations occurring around 2.6 hours post-administration .

- Metabolism : Silodosin is metabolized primarily by UDP-glucuronosyltransferase 2B7 (UGT2B7) into its active metabolite, silodosin glucuronide (KMD-3213G), which has a plasma exposure significantly higher than that of silodosin itself .

- Protein Binding : Approximately 97% of silodosin is protein-bound, affecting its distribution and elimination half-life .

3. Clinical Efficacy

Several studies have assessed the efficacy of silodosin in managing BPH symptoms. A comparative study evaluated the effectiveness of different dosages (4 mg vs. 8 mg) of silodosin in patients with varying severity of lower urinary tract symptoms (LUTS):

| Study Group | Dosage | Total IPSS Improvement | Qmax Improvement (ml/sec) | Adverse Events |

|---|---|---|---|---|

| Moderate LUTS | 4 mg | Significant | Improved | Minimal |

| Moderate LUTS | 8 mg | Significant | Greater improvement | Minimal |

| Severe LUTS | 4 mg | Moderate | Less improvement | Higher incidence |

| Severe LUTS | 8 mg | Significant | Greater improvement | Higher incidence |

The results indicated that both dosages effectively improved total IPSS scores and maximum urinary flow rates (Qmax) in patients with moderate LUTS, while the higher dose showed superior results in severe cases .

4. Case Studies

In a prospective randomized study involving 160 patients with acute urinary retention due to BPH, silodosin demonstrated comparable efficacy to tamsulosin:

- Success Rates :

- Tamsulosin Group: 67.5% success rate in trial without catheterization.

- Silodosin Group: 60% success rate.

Despite a slightly lower success rate in the silodosin group, both medications showed similar improvements in IPSS scores and post-void residual urine volumes .

5. Safety Profile

This compound has a favorable safety profile but can cause side effects typical of alpha-blockers, such as:

- Dizziness

- Retrograde ejaculation

- Intraoperative floppy iris syndrome (IFIS) during cataract surgery

Monitoring for these adverse effects is crucial during treatment .

Applications De Recherche Scientifique

Pharmacokinetic Studies

Silodosin-d4 serves as an internal standard in pharmacokinetic studies to accurately measure the concentration of silodosin and its metabolites in biological samples. The use of deuterated compounds like this compound allows for improved sensitivity and specificity in mass spectrometry analyses.

Key Findings from Pharmacokinetic Research

- Simultaneous Estimation : Research has demonstrated methods for the simultaneous estimation of silodosin and its metabolite, silodosin β-D-glucuronide, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique provides insights into the pharmacokinetics of silodosin when administered to patients .

- Bioavailability : Studies indicate that silodosin has an absolute bioavailability of approximately 32%, with rapid onset effects occurring within two to six hours post-dose .

Clinical Applications

This compound has been utilized in various clinical trials to evaluate the efficacy and safety of silodosin in treating LUTS due to BPH. Notable applications include:

- Efficacy Comparisons : In a comparative study, silodosin was found to be as effective as tamsulosin in managing acute urinary retention, with no significant differences in International Prostate Symptom Score (IPSS) outcomes between the two drugs .

- Long-term Safety : Long-term studies have confirmed that silodosin maintains a favorable safety profile, with minimal cardiovascular effects. Although ejaculatory disorders are a common side effect, the discontinuation rate remains low .

Case Studies

Several case studies highlight the therapeutic benefits of silodosin:

- Management of Distal Ureteral Stones : Silodosin has been investigated as a medical expulsive therapy for promoting spontaneous passage of distal ureteral stones less than 10 mm in size. Clinical trials showed promising results, indicating its utility beyond treating BPH .

- Brachytherapy Support : In patients undergoing prostate cancer brachytherapy, silodosin has been shown to alleviate LUTS effectively, improving patient quality of life during treatment .

Summary Table of Key Findings

| Study/Trial | Application | Findings |

|---|---|---|

| Efficacy Comparison | Silodosin vs. Tamsulosin | Comparable efficacy in acute urinary retention management |

| Long-term Safety | Silodosin | Favorable safety profile; low discontinuation due to side effects |

| Medical Expulsive Therapy | Silodosin | Effective for distal ureteral stones < 10 mm |

| Brachytherapy Support | Silodosin | Reduces LUTS during prostate cancer treatment |

Propriétés

IUPAC Name |

1-(3-hydroxypropyl)-5-[(2R)-2-[[1,1,2,2-tetradeuterio-2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]amino]propyl]-2,3-dihydroindole-7-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32F3N3O4/c1-17(30-8-12-34-21-5-2-3-6-22(21)35-16-25(26,27)28)13-18-14-19-7-10-31(9-4-11-32)23(19)20(15-18)24(29)33/h2-3,5-6,14-15,17,30,32H,4,7-13,16H2,1H3,(H2,29,33)/t17-/m1/s1/i8D2,12D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNCPYILNMDWPEY-JRBXURKDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC2=C(C(=C1)C(=O)N)N(CC2)CCCO)NCCOC3=CC=CC=C3OCC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])OC1=CC=CC=C1OCC(F)(F)F)N[C@H](C)CC2=CC3=C(C(=C2)C(=O)N)N(CC3)CCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32F3N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

499.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.